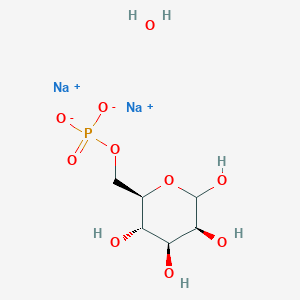

5-Acetamido-6-(1,2-dihydroxy-3-phosphonooxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Acetamido-6-(1,2-Dihydroxy-3-phosphonooxypropyl)-2,4-Dihydroxyoxane-2-carbonsäure ist eine komplexe organische Verbindung mit erheblicher Bedeutung in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die mehrere funktionelle Gruppen wie Acetamido-, Dihydroxy- und Phosphonooxygruppen umfasst.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Acetamido-6-(1,2-Dihydroxy-3-phosphonooxypropyl)-2,4-Dihydroxyoxane-2-carbonsäure beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung des Oxanrings, gefolgt von der Einführung der Acetamidogruppe und der Dihydroxypropyl-Seitenkette. Der letzte Schritt beinhaltet die Phosphorylierung der Hydroxylgruppen zur Bildung der Phosphonooxy-Einheit. Die Reaktionsbedingungen erfordern häufig die Verwendung spezifischer Katalysatoren, Lösungsmittel und Temperaturkontrolle, um die gewünschte Produktausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Produktion dieser Verbindung Batch- oder kontinuierliche Verfahren im großen Maßstab umfassen. Die Wahl der Methode hängt von Faktoren wie dem gewünschten Produktionsvolumen, der Wirtschaftlichkeit und den Umweltaspekten ab. Die industrielle Produktion setzt typischerweise optimierte Reaktionsbedingungen ein, darunter die Verwendung von hochreinen Reagenzien, fortschrittlichen katalytischen Systemen und effizienten Reinigungstechniken, um hohe Ausbeuten und Produktqualität zu erzielen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetamido-6-(1,2-dihydroxy-3-phosphonooxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the oxane ring, followed by the introduction of the acetamido group and the dihydroxypropyl side chain. The final step involves the phosphorylation of the hydroxyl groups to form the phosphonooxy moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production typically employs optimized reaction conditions, including the use of high-purity reagents, advanced catalytic systems, and efficient purification techniques to achieve high yields and product quality.

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-Acetamido-6-(1,2-Dihydroxy-3-phosphonooxypropyl)-2,4-Dihydroxyoxane-2-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppen können zu Carbonylverbindungen oxidiert werden.

Reduktion: Die Acetamidogruppe kann zu einem Amin reduziert werden.

Substitution: Die Hydroxylgruppen können durch nukleophile Substitutionsreaktionen mit anderen funktionellen Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Halogenide oder Amine. Die Reaktionsbedingungen, einschließlich Temperatur, Lösungsmittel und pH-Wert, werden sorgfältig kontrolliert, um die gewünschte Transformation zu erreichen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen vom jeweiligen Reaktionsweg ab. So kann beispielsweise die Oxidation der Hydroxylgruppen zu Ketonen oder Aldehyden führen, während Substitutionsreaktionen neue funktionelle Gruppen einführen können, was zu einer Vielzahl von Derivaten führt.

Wissenschaftliche Forschungsanwendungen

5-Acetamido-6-(1,2-Dihydroxy-3-phosphonooxypropyl)-2,4-Dihydroxyoxane-2-carbonsäure hat zahlreiche Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht wegen seiner potenziellen Rolle in biochemischen Stoffwechselwegen und Interaktionen mit Biomolekülen.

Medizin: Untersucht wegen seiner potenziellen therapeutischen Eigenschaften, darunter entzündungshemmende und antimikrobielle Wirkungen.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Mechanismus, durch den 5-Acetamido-6-(1,2-Dihydroxy-3-phosphonooxypropyl)-2,4-Dihydroxyoxane-2-carbonsäure seine Wirkungen ausübt, beinhaltet Interaktionen mit spezifischen molekularen Zielstrukturen und Stoffwechselwegen. Die funktionellen Gruppen der Verbindung ermöglichen es ihr, an Enzyme, Rezeptoren oder andere Biomoleküle zu binden, deren Aktivität zu modulieren und zu verschiedenen biologischen Wirkungen zu führen. Die genauen molekularen Zielstrukturen und Stoffwechselwege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Wirkmechanismus

The mechanism by which 5-Acetamido-6-(1,2-dihydroxy-3-phosphonooxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

5-Acetamido-6-(1,2-Dihydroxypropyl)-2,4-Dihydroxyoxane-2-carbonsäure: Fehlt die Phosphonooxygruppe, was zu unterschiedlicher chemischer Reaktivität und Anwendungen führt.

6-(1,2-Dihydroxy-3-phosphonooxypropyl)-2,4-Dihydroxyoxane-2-carbonsäure: Fehlt die Acetamidogruppe, was sich auf ihre biologische Aktivität und Interaktionen auswirkt.

Einzigartigkeit

5-Acetamido-6-(1,2-Dihydroxy-3-phosphonooxypropyl)-2,4-Dihydroxyoxane-2-carbonsäure ist durch das Vorhandensein sowohl der Acetamido- als auch der Phosphonooxygruppe einzigartig, die jeweils unterschiedliche chemische und biologische Eigenschaften verleihen. Diese Kombination von funktionellen Gruppen ermöglicht vielseitige Anwendungen und Interaktionen, wodurch sie zu einer wertvollen Verbindung in verschiedenen Forschungs- und Industriebereichen wird.

Eigenschaften

Molekularformel |

C11H20NO12P |

|---|---|

Molekulargewicht |

389.25 g/mol |

IUPAC-Name |

5-acetamido-6-(1,2-dihydroxy-3-phosphonooxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C11H20NO12P/c1-4(13)12-7-5(14)2-11(19,10(17)18)24-9(7)8(16)6(15)3-23-25(20,21)22/h5-9,14-16,19H,2-3H2,1H3,(H,12,13)(H,17,18)(H2,20,21,22) |

InChI-Schlüssel |

SQMNIXJSBCSNCI-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC1C(CC(OC1C(C(COP(=O)(O)O)O)O)(C(=O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Di[(methylcyclopentadienyl)molybdenum tricarbonyl]](/img/structure/B12062473.png)

![(1S,2R,3S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B12062484.png)